5-chloro-2-nitro-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide
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Overview
Description
5-chloro-2-nitro-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide is a complex organic compound that features a benzamide core substituted with a chlorine atom and a nitro group, along with a pyridinyl-thiazolyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-nitro-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide typically involves multi-step organic reactions. One common route starts with the nitration of 5-chlorobenzamide to introduce the nitro group. This is followed by the formation of the thiazole ring through a cyclization reaction involving a pyridinyl-thioamide intermediate. The final step involves coupling the thiazole derivative with the nitrated benzamide under specific conditions, such as the presence of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-nitro-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Cyclization: The thiazole ring can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Cyclization: Reagents like phosphorus pentachloride (PCl5) or sulfur dichloride (SCl2) under controlled temperatures.
Major Products
Reduction: 5-chloro-2-amino-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Cyclization: Complex heterocyclic compounds with potential biological activity.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its ability to inhibit specific enzymes or receptors involved in disease pathways.
Industry: Used in the development of novel materials with unique properties, such as enhanced conductivity or stability.
Mechanism of Action
The mechanism of action of 5-chloro-2-nitro-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The nitro group can also undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.
Comparison with Similar Compounds
Similar Compounds
5-chloro-2-nitrobenzamide: Lacks the pyridinyl-thiazolyl moiety, making it less complex and potentially less active.
2-nitro-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzamide: Similar structure but without the chlorine atom, which may affect its reactivity and biological activity.
5-chloro-2-nitro-N-(1,3-thiazol-2-yl)benzamide: Lacks the pyridinyl group, which may influence its binding affinity to molecular targets.
Uniqueness
The presence of both the nitro and chlorine substituents, along with the pyridinyl-thiazolyl moiety, makes 5-chloro-2-nitro-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide unique. These structural features contribute to its distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.
Properties
IUPAC Name |
5-chloro-2-nitro-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClN4O3S/c16-9-4-5-13(20(22)23)10(7-9)14(21)19-15-18-12(8-24-15)11-3-1-2-6-17-11/h1-8H,(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRZJXNXQFMTRMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CSC(=N2)NC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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